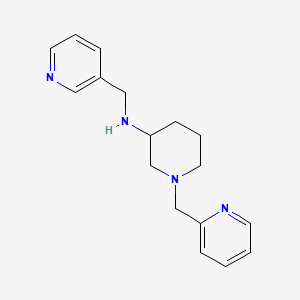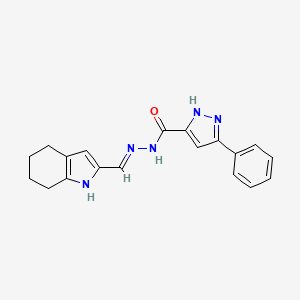
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine, also known as JNJ-40411813, is a novel small molecule compound that has been developed for potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its unique chemical structure and mechanism of action make it an interesting candidate for further research.
Wirkmechanismus
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which plays a key role in cognitive function and inflammation. By blocking the activity of this receptor, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is able to modulate neurotransmitter release and reduce inflammation, leading to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. These include modulation of neurotransmitter release, reduction of inflammation, and improvement of cognitive function. Additionally, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its selective activity at the α7nAChR, which allows for targeted modulation of neurotransmitter release and inflammation. Additionally, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to have good safety and tolerability in preclinical studies, making it a promising candidate for further research.
One potential limitation of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is its relatively complex chemical structure, which may make it more difficult to synthesize and purify than other small molecule compounds. Additionally, further research is needed to determine the optimal dosing and administration regimen for this compound.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine. These include:
- Further preclinical studies to investigate the efficacy and safety of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
- Clinical trials to evaluate the safety and efficacy of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine in humans.
- Development of new analogs of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine with improved pharmacological properties.
- Investigation of the potential use of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine as a tool compound for studying the α7nAChR and its role in neurological disorders.
Conclusion
In conclusion, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine is a novel small molecule compound with promising potential for the treatment of various neurological disorders. Its selective activity at the α7nAChR, combined with its ability to modulate neurotransmitter release and reduce inflammation, make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, further research is needed to fully explore the potential of this compound.
Synthesemethoden
The synthesis of 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine involves several steps, including the reaction of 2-pyridinecarboxaldehyde with piperidine, followed by the reaction of the resulting compound with 3-pyridinecarboxaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In these studies, 1-(2-pyridinylmethyl)-N-(3-pyridinylmethyl)-3-piperidinamine has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter systems.
Eigenschaften
IUPAC Name |
1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-2-9-19-16(6-1)13-21-10-4-7-17(14-21)20-12-15-5-3-8-18-11-15/h1-3,5-6,8-9,11,17,20H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGWYYMDWGMOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-N-(pyridin-3-ylmethyl)piperidin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B6133885.png)
![1-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6133895.png)
![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)
![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)
![N-[4-(acetylamino)phenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide](/img/structure/B6133907.png)
![2-[(4-bromophenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]butanohydrazide](/img/structure/B6133912.png)
![6-(1-azocanylcarbonyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6133916.png)
![2-chlorobenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6133929.png)


![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6133953.png)
![1-(4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B6133956.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)